Cas no 2228845-90-5 (1-2-(dimethylamino)phenyl-2-methylpropan-2-ol)

1-2-(ジメチルアミノ)フェニル-2-メチルプロパン-2-オールは、有機合成化学において有用な中間体として知られる化合物です。分子内にジメチルアミノ基とヒドロキシル基を有するため、求核性や配向性に優れた反応性を示します。特に、医薬品や機能性材料の合成前駆体としての応用が期待されます。第三級アルコール構造のため、比較的安定であり、保存性に優れています。また、芳香族アミン部分が電子供与性を示すことから、特定の触媒反応や光反応における性能向上が可能です。実験室規模から工業的生産まで、多様な合成条件に対応可能な点が特徴です。

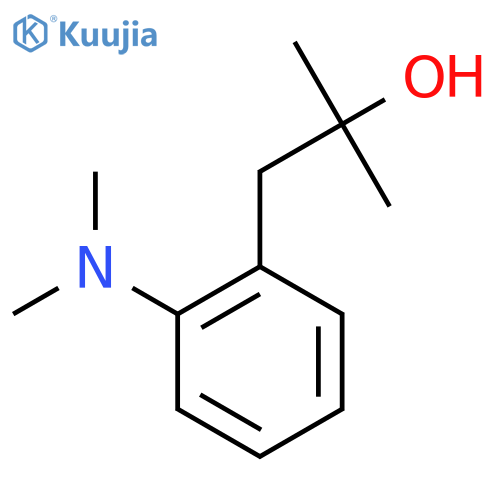

2228845-90-5 structure

商品名:1-2-(dimethylamino)phenyl-2-methylpropan-2-ol

1-2-(dimethylamino)phenyl-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-2-(dimethylamino)phenyl-2-methylpropan-2-ol

- EN300-1761042

- 1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol

- SCHEMBL8677565

- 2228845-90-5

-

- インチ: 1S/C12H19NO/c1-12(2,14)9-10-7-5-6-8-11(10)13(3)4/h5-8,14H,9H2,1-4H3

- InChIKey: QDKYYHJWHMCYTB-UHFFFAOYSA-N

- ほほえんだ: OC(C)(C)CC1C=CC=CC=1N(C)C

計算された属性

- せいみつぶんしりょう: 193.146664230g/mol

- どういたいしつりょう: 193.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 23.5Ų

1-2-(dimethylamino)phenyl-2-methylpropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1761042-0.5g |

1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |

2228845-90-5 | 0.5g |

$877.0 | 2023-09-20 | ||

| Enamine | EN300-1761042-5.0g |

1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |

2228845-90-5 | 5g |

$2650.0 | 2023-06-03 | ||

| Enamine | EN300-1761042-5g |

1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |

2228845-90-5 | 5g |

$2650.0 | 2023-09-20 | ||

| Enamine | EN300-1761042-1.0g |

1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |

2228845-90-5 | 1g |

$914.0 | 2023-06-03 | ||

| Enamine | EN300-1761042-10.0g |

1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |

2228845-90-5 | 10g |

$3929.0 | 2023-06-03 | ||

| Enamine | EN300-1761042-1g |

1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |

2228845-90-5 | 1g |

$914.0 | 2023-09-20 | ||

| Enamine | EN300-1761042-10g |

1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |

2228845-90-5 | 10g |

$3929.0 | 2023-09-20 | ||

| Enamine | EN300-1761042-0.05g |

1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |

2228845-90-5 | 0.05g |

$768.0 | 2023-09-20 | ||

| Enamine | EN300-1761042-0.25g |

1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |

2228845-90-5 | 0.25g |

$840.0 | 2023-09-20 | ||

| Enamine | EN300-1761042-0.1g |

1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |

2228845-90-5 | 0.1g |

$804.0 | 2023-09-20 |

1-2-(dimethylamino)phenyl-2-methylpropan-2-ol 関連文献

-

1. Water

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

2228845-90-5 (1-2-(dimethylamino)phenyl-2-methylpropan-2-ol) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量